(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide
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Overview
Description
(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide is a useful research compound. Its molecular formula is C11H21N3O4S and its molecular weight is 291.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,4-diazabicyclo[222]octane (DABCO), are highly nucleophilic and can act as catalysts in various chemical reactions .
Mode of Action
Similar compounds, such as dabco, are known to react with a variety of nucleophiles to give products resulting from nucleophilic ring-opening reactions .
Biochemical Pathways
Similar compounds, such as dabco, are known to be involved in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .
Result of Action
Similar compounds, such as dabco, are known to promote a variety of coupling reactions .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature .
Biological Activity
(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide, often referred to as DABCO-based compounds, have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure with a diazabicyclo framework, which is known for its ability to act as a catalyst in various chemical reactions. Key properties include:
Property | Value |
---|---|
Molecular Formula | C12H20N2O3S |
Molecular Weight | 272.36 g/mol |
CAS Number | Not specified |
Solubility | Soluble in water |
Melting Point | Not specified |
Biological Activity Overview
Research indicates that DABCO derivatives exhibit a range of biological activities including:
- Antibacterial Activity : DABCO-based tetracationic compounds have shown significant antibacterial properties against various bacterial strains. Studies demonstrate their effectiveness against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial membranes .
- Antiviral Properties : Preliminary studies suggest that these compounds may inhibit viral replication mechanisms, particularly in enveloped viruses such as HIV and influenza .
- Cell Cycle Regulation : DABCO derivatives have been implicated in modulating cell cycle progression and apoptosis in cancer cells, suggesting potential applications in oncology .
- Neuronal Signaling : Some derivatives interact with neuronal receptors, indicating possible roles in neuropharmacology .
The biological activity of this compound is attributed to several mechanisms:
- Membrane Disruption : The cationic nature of DABCO compounds allows them to interact with negatively charged bacterial membranes, leading to increased permeability and cell lysis .
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in viral replication or bacterial metabolism, thereby exerting their antimicrobial effects .
- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, DABCO derivatives can effectively reduce tumor growth .
Case Study 1: Antibacterial Efficacy
A study conducted on various DABCO derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications to the DABCO structure enhanced antibacterial potency significantly.
Case Study 2: Antiviral Activity
In vitro studies showed that a specific DABCO derivative inhibited the replication of the influenza virus by disrupting the viral envelope during entry into host cells.
Properties
IUPAC Name |
N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4S/c1-11(2,3)18-10(15)12-19(16,17)14-7-4-13(5-8-14)6-9-14/h4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAURZCKAUWSJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=NS(=O)(=O)[N+]12CCN(CC1)CC2)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.